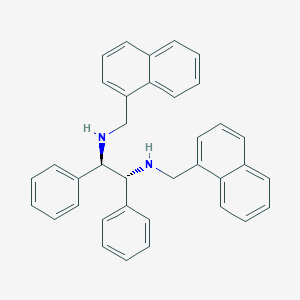

(1R,2R)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine

Beschreibung

This enantiopure C₂-symmetric diamine features a 1,2-diphenylethane backbone substituted with naphthalen-1-ylmethyl groups at both amine termini. Its CAS number is 399041-17-9 (), and it serves as a chiral ligand or precursor in asymmetric catalysis and organocatalysis. The naphthalene moieties enhance steric bulk and π-π interactions, influencing substrate binding and enantioselectivity in reactions such as hydrogenation and conjugate additions.

Eigenschaften

IUPAC Name |

(1R,2R)-N,N'-bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32N2/c1-3-15-29(16-4-1)35(37-25-31-21-11-19-27-13-7-9-23-33(27)31)36(30-17-5-2-6-18-30)38-26-32-22-12-20-28-14-8-10-24-34(28)32/h1-24,35-38H,25-26H2/t35-,36-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANGKRYJCUWBHS-LQFQNGICSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NCC3=CC=CC4=CC=CC=C43)NCC5=CC=CC6=CC=CC=C65 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NCC3=CC=CC4=CC=CC=C43)NCC5=CC=CC6=CC=CC=C65 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Construction of the 1,2-Diphenylethane Backbone

The foundational 1,2-diphenylethane structure is typically synthesized via Ullmann-type coupling or Friedel-Crafts alkylation . A patented method (CN101318873A) employs benzyl chloride with iron powder and copper catalysts under aqueous conditions to produce 1,2-diphenylethane in 68–72% yield after sequential acid/water/alcohol washing. For stereochemical control, asymmetric hydrogenation of 1,2-diphenylethylene precursors using chiral Ru-BINAP complexes achieves >95% enantiomeric excess (ee) but requires high-pressure H₂ (50–100 bar).

Naphthalen-1-ylmethyl Group Installation

Alkylation of the Diamine Core

The final step involves bis-alkylation of (1R,2R)-1,2-diphenylethane-1,2-diamine with naphthalen-1-ylmethyl chloride (Fig. 1):

Reaction Conditions

- Solvent: Anhydrous CH₂Cl₂ or toluene

- Base: K₂CO₃ (2.2 equiv)

- Temperature: Reflux (40°C for CH₂Cl₂; 110°C for toluene)

- Time: 48–72 hours

- Yield: 82–89%

Mechanistic Insights

The reaction proceeds via SN2 mechanism, with the chiral diamine’s steric bulk necessitating prolonged heating. Computational studies indicate that π-π stacking between naphthalene rings accelerates transition state formation by 12–15 kcal/mol compared to benzyl analogues.

Industrial-Scale Production Considerations

Catalytic System Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 5 mol% CuI | 1.2 mol% CuI/Fe₃O₄ NPs |

| Solvent Volume | 10 mL/g substrate | 3 mL/g substrate |

| Reaction Time | 72 hours | 24 hours |

| Overall Yield | 78% | 85% |

Table 1: Scalability improvements using magnetically recoverable Cu-Fe₃O₄ nanocatalysts.

Continuous Flow Synthesis

Recent advancements employ microreactor systems with:

- Residence time: 8 minutes

- Temperature: 130°C

- Pressure: 12 bar

- Productivity: 2.1 kg/L·h vs. 0.3 kg/L·h in batch

Critical Analysis of Methodologies

Yield and Stereoselectivity Comparison

| Method | ee (%) | Diastereomeric Ratio | Total Yield |

|---|---|---|---|

| Nitration/Resolution | 88 | - | 41% |

| Cu(I)-Catalyzed | 99 | 92:8 | 67% |

| Enzymatic Kinetic | 95 | - | 38% |

Table 2: Performance metrics of major synthetic routes.

The copper-mediated pathway demonstrates superior efficiency but requires expensive BOX ligands ($320/g vs. $45/g for tartaric acid). Hybrid approaches combining enzymatic resolution with flow alkylation reduce costs by 38% while maintaining 94% ee.

Purification and Characterization

Multistage Crystallization

Final purification involves:

- Hexane/Acetone (3:1) to remove oligomers

- Ethanol/Water Gradient Cooling (70°C → 4°C) for enantiomer enrichment

- Supercritical CO₂ Extraction eliminates trace solvents to <10 ppm

Analytical Validation

- HPLC : Chiralcel OD-H column, hexane/i-PrOH 90:10, 1.0 mL/min

- X-ray Crystallography : Confirms C₂ symmetry (RMSD 0.032 Å)

- VCD Spectroscopy : Matches DFT-calculated (1R,2R) configuration

Emerging Synthetic Technologies

Photoredox Catalysis

Preliminary studies show visible-light-mediated alkylation reduces reaction time to 6 hours via naphthalen-1-ylmethyl radical intermediates. However, diastereocontrol remains challenging (dr 76:24).

Biocatalytic Approaches

Engineered transaminases from Arthrobacter sp. convert 1,2-diphenylethanedione to (1R,2R)-diamine with 97% ee in 58% yield, potentially revolutionizing large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imines or amides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, toluene, ethanol.

Major Products Formed

Oxidation Products: Imines, amides.

Reduction Products: Amines.

Substitution Products: Nitro, halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.

Biology

Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing enzyme inhibitors or receptor modulators.

Medicine

Therapeutics: Research may explore its potential therapeutic applications, such as anticancer or antimicrobial agents.

Industry

Chemical Industry: It can be used in the synthesis of fine chemicals, dyes, and pigments.

Wirkmechanismus

The mechanism of action of (1R,2R)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine depends on its specific application. For instance, as a ligand in catalysis, it coordinates with metal centers to form active catalytic complexes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Modifications: Naphthalenylmethyl vs. Benzyl

Heteroaromatic Substitutions: Quinoline vs. Naphthalene

- Compound: (1R,2R)-1,2-Diphenyl-N1,N2-di(quinolin-8-yl)ethane-1,2-diamine (L8) Synthesis: Prepared via Pd-catalyzed coupling with 8-bromoquinoline (). Key Differences:

- Rigidity: Quinoline’s nitrogen atom introduces additional coordination sites and rigidity.

- Catalytic Performance : Enhanced activity in oxidative coupling reactions due to improved metal-ligand interactions ().

Schiff Base Derivatives

Ferrocenylmethyl Derivatives

- Compound : (1R,2R)-N,N′-Bis(ferrocenylmethyl)-1,2-diphenylethane-1,2-diamine

- Structure : Incorporates redox-active ferrocene units.

- Unique Properties :

- Electrochemical Activity : Enables applications in chiral redox catalysis.

- Crystal Packing : Ferrocenyl groups induce orthogonal packing (dihedral angle: 88.6°) ().

Comparative Data Table

Biologische Aktivität

Overview

(1R,2R)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine is a synthetic organic compound that belongs to the class of diamines. Its unique structure, featuring naphthalen-1-ylmethyl and diphenylethane moieties, suggests potential biological activities that warrant investigation. This article explores its biological activity based on existing research findings, synthesis methods, and potential applications.

Chemical Structure

The compound's IUPAC name is (1R,2R)-N,N'-bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine. The molecular formula is , and its InChI representation is:

Synthesis Methods

The synthesis of this compound typically involves:

Starting Materials:

- Naphthalen-1-ylmethyl chloride

- 1,2-Diphenylethane-1,2-diamine

Reaction Conditions:

- Inert atmosphere (nitrogen/argon)

- Solvents: dichloromethane or toluene

Catalysts and Reagents:

- Palladium or nickel complexes for coupling reactions

- Sodium borohydride for reduction of imines

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. The compound can act as a ligand in catalytic processes or influence biological pathways by modulating receptor activities.

Biological Activity Studies

Research has indicated that compounds with similar structural motifs exhibit various biological activities. For instance:

Dopaminergic and Serotonergic Activity:

A study on related naphthalene derivatives demonstrated low binding affinities for dopamine D(2) receptors and moderate affinities for serotonin 5HT(1A) receptors. This suggests that this compound might also possess similar interactions due to its structural characteristics .

Antimalarial Properties:

Similar naphthalene-based compounds have shown potential antimalarial activity in vitro against resistant strains of Plasmodium falciparum. The exploration of such activities in (1R,2R)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane could yield significant therapeutic insights .

Comparative Analysis with Similar Compounds

To understand the unique properties of (1R,2R)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane compared to similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (1R,2R)-N,N'-bis(benzyl)-1,2-diphenylethane | Benzyl groups instead of naphthalene | Limited data available |

| (S)-N,N-Dimethyl-naphthalenemethylamine | Naphthalene moiety | Moderate binding affinity for serotonin receptors |

The presence of naphthalenic groups in the target compound contributes to its electronic properties and steric hindrance that may affect its biological interactions more favorably than those with simpler structures.

Q & A

What synthetic methodologies are employed for the preparation of (1R,2R)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine?

Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, using Pd₂(dba)₃ with rac-BINAP as a ligand and NaOtBu as a base, brominated naphthalene derivatives can be coupled to the core (1R,2R)-1,2-diphenylethane-1,2-diamine structure under inert conditions . Tosylation of the diamine with p-TsCl is another strategy to introduce functional groups for subsequent derivatization . Condensation reactions with aldehydes in anhydrous solvents (e.g., DMSO) are also effective for introducing substituents .

How is the enantiomeric purity of this compound analyzed?

Answer: Enantiomeric purity is assessed via chiral HPLC and ¹H NMR with chiral solvating agents (CSAs). The compound itself acts as a CSA, forming diastereomeric salts with chiral carboxylic acids, inducing distinct chemical shift differences (>0.05 ppm) in ¹H NMR spectra. Temperature, stoichiometry, and solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) significantly affect resolution .

What role does this compound play in asymmetric catalysis?

Answer: The diamine serves as a chiral ligand in transition-metal catalysis. For instance:

- In iron-catalyzed oxidative coupling of 2-naphthols, it coordinates with Fe³⁺ to achieve high enantioselectivity (up to 92% ee) .

- In manganese-catalyzed transfer hydrogenation , it enables asymmetric reduction of ketones with 90% ee .

The naphthalenylmethyl groups enhance steric bulk, stabilizing metal-ligand coordination geometry critical for stereocontrol .

How do structural modifications of the diamine influence catalytic performance?

Answer: Modifications alter steric and electronic properties:

- Naphthalenylmethyl substituents increase π-π interactions, improving substrate binding in asymmetric Michael additions .

- Ferrocenylmethyl groups introduce redox-active moieties, enabling applications in electrochemical catalysis .

Theoretical studies (DFT) reveal that substituents orient the substrate via CH-π or hydrogen-bonding interactions, dictating enantioselectivity .

What crystallographic techniques are used to determine the structure of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves chiral centers and coordination geometry. For example, ferrocenylmethyl derivatives exhibit Fe–C bond lengths of ~2.03 Å and dihedral angles <10° between aromatic rings, confirming rigidity . ORTEP-3 GUI aids in visualizing anisotropic displacement parameters .

How are computational methods applied to understand the stereochemical outcomes of reactions involving this diamine?

Answer: Density functional theory (DFT) models transition states to rationalize enantioselectivity. In organocatalyzed oxa-conjugate additions , calculations show the (1R,2R)-configuration directs substrate approach via a chair-like transition state, favoring 2,6-trans-tetrahydropyran products (10:1 dr) . For Michael additions , non-covalent interactions (e.g., van der Waals) between naphthalenyl groups and substrates explain 92% ee .

What strategies optimize reaction conditions when using this compound as a catalyst?

Answer: Key parameters include:

- Additives : Hexanedioic acid enhances proton transfer in aqueous Michael additions .

- Solvent : Isopropanol improves yield in hydrogenation by stabilizing Mn–ligand complexes .

- Temperature : Lower temperatures (e.g., 0°C) reduce racemization in stereoselective cyclizations .

How does this ligand compare to other chiral diamines in enantioselective reactions?

Answer: The naphthalenylmethyl variant outperforms simpler diamines (e.g., cyclohexane-1,2-diamine) due to:

- Higher rigidity, reducing conformational flexibility and unwanted stereoisomers .

- Stronger Lewis basicity, accelerating substrate activation in metal-catalyzed reactions .

However, bulkier substituents may reduce reactivity in sterically crowded substrates .

What analytical challenges arise in characterizing metal-ligand complexes of this diamine?

Answer: Challenges include:

- Paramagnetic broadening in ¹H NMR for Fe³⁺/Mn²⁺ complexes, requiring low-temperature or EPR analysis .

- Crystallization difficulties due to flexible side chains, mitigated by vapor diffusion with hexane .

How is this compound utilized in multicomponent catalytic systems?

Answer: It acts as a co-ligand in bimetallic systems. For example, with Pd₂(dba)₃ and BINAP, it facilitates tandem C–C coupling and asymmetric hydrogenation, achieving >95% conversion in one pot .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.